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Compound of Interest

Compound Name:
(s)-2-Amino-3-benzyloxy-1-

propanol

Cat. No.: B147290 Get Quote

(S)-2-amino-3-benzyloxy-1-propanol is a highly valuable chiral building block in modern

organic and medicinal chemistry.[1][2] Derived from the natural amino acid L-Serine, it belongs

to the "chiral pool," a collection of enantiomerically pure molecules provided by nature that

serve as economical starting materials for complex asymmetric synthesis.[3] Its structure is

endowed with a unique combination of functionalities: a primary amine, a primary alcohol, and

a stereodefined center at the C2 position. The presence of a benzyl (Bn) ether at the C3

position provides a robust protecting group that masks the second hydroxyl group of the parent

serinol, allowing for selective manipulation of the amine and the C1 hydroxyl group.

This guide provides an in-depth exploration of the core reaction mechanisms involving (S)-2-
amino-3-benzyloxy-1-propanol. It is designed for researchers, scientists, and drug

development professionals, offering not just protocols, but the underlying strategic and

mechanistic principles that govern its application in the synthesis of complex, enantiomerically

pure molecules.

Core Chemical Properties and Handling
A thorough understanding of the physical properties of a reagent is paramount for successful

experimentation. Key data for (S)-2-amino-3-benzyloxy-1-propanol are summarized below.
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Property Value Source(s)

CAS Number 58577-88-1 [4]

Molecular Formula C₁₀H₁₅NO₂ [4][5]

Molecular Weight 181.23 g/mol [4][5]

Appearance
Colorless to yellow liquid or

low melting solid
[6]

Melting Point 34-37 °C (lit.)

Boiling Point ~307-340 °C (lit.) [7]

Storage
Store under inert gas (Nitrogen

or Argon) at 2–8 °C
[7]

Fundamental Reaction Mechanisms
The utility of (S)-2-amino-3-benzyloxy-1-propanol stems from the differential reactivity of its

amine and primary alcohol functional groups. Strategic manipulation of these sites allows for its

incorporation into target molecules or its transformation into powerful chiral auxiliaries.

N-Functionalization: The Gateway to Amides and
Auxiliaries
The primary amine is the most nucleophilic site on the molecule and readily reacts with

electrophiles.

N-Acylation: This is arguably the most common and critical reaction. The amine attacks acyl

chlorides or anhydrides in a classic nucleophilic acyl substitution to form a stable amide. This

transformation is the first step in converting the amino alcohol into a chiral auxiliary, where

the resulting amide can be further manipulated. The presence of a non-nucleophilic base

(e.g., triethylamine, pyridine) is typically required to scavenge the HCl or carboxylic acid

byproduct.

N-Boc Protection: For reactions where the primary alcohol is the desired nucleophile, the

amine must first be protected. Reaction with Di-tert-butyl dicarbonate (Boc₂O) under basic
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conditions yields the N-Boc protected amino alcohol, a stable carbamate that can be readily

cleaved under acidic conditions later in the synthesis.[8]

Cyclization to Chiral Oxazolidinones: Creating a
Stereodirecting Scaffold
One of the most powerful applications of 1,2-amino alcohols is their conversion into

oxazolidinones.[9][10] These five-membered heterocyclic scaffolds, popularized by David

Evans, are exceptional chiral auxiliaries that enforce high levels of stereocontrol in a variety of

C-C bond-forming reactions.[11][12]

The mechanism involves the reaction of both the amine and alcohol functionalities with a

carbonyl source, such as phosgene, triphosgene, or carbonyldiimidazole (CDI).[9] The reaction

with CDI is often preferred for its safety and ease of handling. The process typically proceeds

via an initial N-acylation to form a carbamate intermediate, followed by an intramolecular

nucleophilic attack by the hydroxyl group to close the ring and eliminate imidazole. The

resulting rigid oxazolidinone ring, bearing the benzyloxymethyl group at the C4 position,

creates a sterically defined environment that directs subsequent reactions, such as enolate

alkylations or aldol additions, with high diastereoselectivity.[11]
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Oxazolidinone Formation Mechanism

 (S)-2-amino-3-benzyloxy-1-propanol 
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Caption: Mechanism of oxazolidinone formation from an amino alcohol.

Application Protocols
The following protocols are presented as robust starting points for laboratory synthesis.

Researchers should optimize conditions based on their specific substrates and equipment.

Protocol 1: Synthesis of (S)-4-(Benzyloxymethyl)-2-
oxazolidinone
This protocol details the conversion of the title amino alcohol into a versatile chiral auxiliary.

The use of carbonyldiimidazole (CDI) is highlighted as a safe and effective carbonylating agent.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b147290?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow Diagram:

1. Dissolve Amino Alcohol
& CDI in THF

2. Heat Reaction Mixture
(e.g., 60 °C, overnight)

3. Aqueous Workup
(Quench, Extract with EtOAc)

4. Purify by Column
Chromatography

Final Product:
(S)-4-(Benzyloxymethyl)

-2-oxazolidinone

Click to download full resolution via product page

Caption: Workflow for synthesizing a chiral oxazolidinone.

Step-by-Step Methodology:

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or

Ar), add (S)-2-amino-3-benzyloxy-1-propanol (1.0 eq). Dissolve it in anhydrous

tetrahydrofuran (THF, ~0.2 M).

Addition of CDI: In a separate flask, dissolve carbonyldiimidazole (CDI, 1.1 eq) in anhydrous

THF. Add the CDI solution dropwise to the amino alcohol solution at room temperature with

vigorous stirring.

Reaction: After the addition is complete, fit the flask with a reflux condenser and heat the

reaction mixture to 60 °C. Monitor the reaction progress by TLC (Thin Layer

Chromatography), typically overnight. The reaction is complete upon consumption of the

starting material.

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a

separatory funnel containing an equal volume of water. Extract the aqueous layer three times

with ethyl acetate (EtOAc).

Washing: Combine the organic extracts and wash sequentially with saturated aqueous

NH₄Cl solution, saturated aqueous NaHCO₃ solution, and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be purified by flash column chromatography on

silica gel (a typical eluent system is a gradient of hexane/ethyl acetate) to yield the pure

oxazolidinone.

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR,

and mass spectrometry.

Protocol 2: N-Acylation for Diastereoselective Synthesis
This protocol demonstrates the attachment of a carboxylic acid substrate to the amino alcohol,

creating a substrate-auxiliary adduct ready for a diastereoselective reaction. This general

workflow is central to the use of chiral auxiliaries.[13]

General Workflow using a Chiral Auxiliary:
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Caption: General workflow for a chiral auxiliary-mediated synthesis.[13]

Step-by-Step Methodology:

Reagent Preparation: Dissolve (S)-2-amino-3-benzyloxy-1-propanol (1.0 eq) and a non-

nucleophilic base such as triethylamine (TEA, 1.2 eq) in an anhydrous aprotic solvent like
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dichloromethane (DCM) or THF in a flame-dried flask under an inert atmosphere. Cool the

solution to 0 °C in an ice bath.

Acyl Chloride Addition: Dissolve the desired acyl chloride (1.05 eq) in a minimal amount of

the same anhydrous solvent. Add this solution dropwise to the stirred amino alcohol solution

over 15-20 minutes, maintaining the temperature at 0 °C.

Reaction: After the addition is complete, allow the reaction to warm to room temperature and

stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting

amino alcohol.

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel

and separate the layers. Extract the aqueous layer with DCM.

Washing and Drying: Combine the organic layers and wash with 1 M HCl, saturated

NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purification: Purify the crude amide product by flash column chromatography or

recrystallization to obtain the pure substrate-auxiliary adduct.

Conclusion
(S)-2-amino-3-benzyloxy-1-propanol is more than a simple chiral molecule; it is a strategic

tool for constructing complex molecular architectures with precise stereochemical control. Its

utility is rooted in the predictable reactivity of its functional groups and its straightforward

conversion into powerful directing groups like oxazolidinones. The protocols and mechanistic

insights provided herein serve as a foundation for its effective application in pharmaceutical

development and advanced organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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